molecular formula C7H12O3 B1202032 2-Hydroxypropyl methacrylate CAS No. 25703-79-1

2-Hydroxypropyl methacrylate

Cat. No. B1202032
Key on ui cas rn: 25703-79-1
M. Wt: 144.17 g/mol
InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N
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Patent
US09324604B2

Procedure details

A polymer feed solution was prepared by combining 30.76 g methylanthracene methacrylate monomer, 16.6 g 3-hydroxypropyl methacrylate monomer, 16.0 g ethyl methacrylate, and 50 g propylene glycol monomethyl ether acetate (PGMEA) in a 250 ml three neck, round-bottom flask fitted with a mechanical stirrer, thermal controller, thermal probe, heating mantle and nitrogen purge inlet (sweep). The reaction mixture was heated until the temperature of the reaction mixture reached 80° C. 16.15 g PGMEA solution containing 10 wt % Vazo 67 azo initiator (white powder, Dupont) was next added to the flask. The flask was heated until the temperature of the reaction mixture reached 90° C. and maintained for 8 hours with stirring. Heating was stopped and the reactor was allowed to cool down to 40° C. The resulting polymer solution was precipitated with methyl alcohol (10× excess of reaction mixture), filtered and vacuum dried, to provide Poly(ANTMA-co-HPMA-co-EMA) polymer [Mw=8K; PDI=2.5; ANTMA:HPMA; EMA=30:30:40 mol %, by 13C-NMR].
Name
methylanthracene methacrylate
Quantity
30.76 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].CC1C2C(=CC3C(C=2)=CC=CC=3)C=CC=1.C(OCCCO)(=O)C(C)=C.C(OCC)(=O)C(C)=C.C([O:43][CH:44]([CH3:48])[CH2:45]OC)(=O)C>>[CH3:45][CH:44]([OH:43])[CH2:48][O:5][C:1]([C:2]([CH3:4])=[CH2:3])=[O:6] |f:0.1|

Inputs

Step One
Name
methylanthracene methacrylate
Quantity
30.76 g
Type
reactant
Smiles
C(C(=C)C)(=O)O.CC1=CC=CC2=CC3=CC=CC=C3C=C12
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCO
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)OC(COC)C
Step Five
Name
three
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A polymer feed solution was prepared
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermal controller, thermal probe, heating mantle and nitrogen
CUSTOM
Type
CUSTOM
Details
purge inlet (sweep)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated until the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
reached 80° C
ADDITION
Type
ADDITION
Details
16.15 g PGMEA solution containing 10 wt % Vazo 67 azo initiator (white powder, Dupont)
ADDITION
Type
ADDITION
Details
was next added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated until the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
reached 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
The resulting polymer solution was precipitated with methyl alcohol (10× excess of reaction mixture)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(COC(=O)C(=C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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